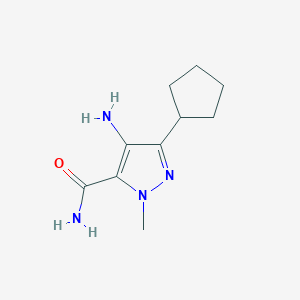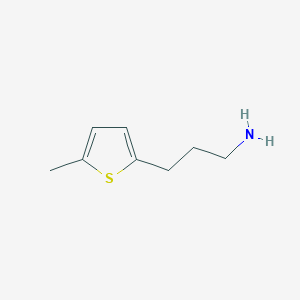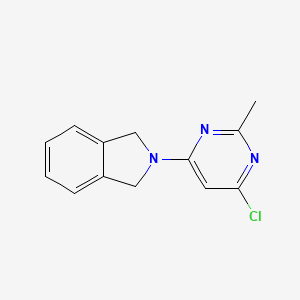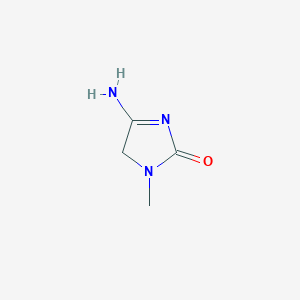![molecular formula C15H24ClNO B1487830 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219972-04-9](/img/structure/B1487830.png)
2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-04-9 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.81 . Other physical and chemical properties such as boiling point and linear structure formula are not available in the sources I found .Aplicaciones Científicas De Investigación
Neuropharmacology and Psychiatric Disorder Treatment
4-Methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC-301), structurally related to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Its high-binding affinity to GluN2B with minimal off-target activity makes it a prominent candidate in treating major depressive disorder. Preclinical studies showed its efficacy in the forced swim test, a predictive model of antidepressant activity, and its pharmacokinetics were favorable in the first-in-human study, indicating potential for clinical use in depression treatment (Garner et al., 2015).
Allergic Reactions and Dermatological Applications
Picaridin, a derivative of piperidine and structurally similar to this compound, has been used as an insect repellent. It is known for its efficacy and better tolerance compared to older repellents like DEET. However, cases of allergic contact dermatitis due to picaridin have been reported, indicating the potential for allergic reactions which is an important consideration in dermatological applications (Corazza et al., 2005).
Oncology and Cancer Research
7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), structurally related to this compound, is a semi-synthetic analogue of camptothecin with broad preclinical antitumor activity. It has demonstrated activity in phase II trials for various carcinomas. Its pharmacological profile involves a balance of severe hematological and gastrointestinal effects, which necessitates careful dose management and patient monitoring (Rowinsky et al., 1994).
Diagnostic Imaging and Nuclear Medicine
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), similar in structure to this compound, has shown potential in visualizing primary breast tumors in humans in vivo. The preferential binding of this iodobenzamide to sigma receptors, which are overexpressed on breast cancer cells, suggests its utility in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-6-2-3-7-14(13)12-17-11-9-15-8-4-5-10-16-15;/h2-3,6-7,15-16H,4-5,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDITLSFHGYOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)



![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)

